Barium phosphide (Ba3P2)

Description

BenchChem offers high-quality Barium phosphide (Ba3P2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium phosphide (Ba3P2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

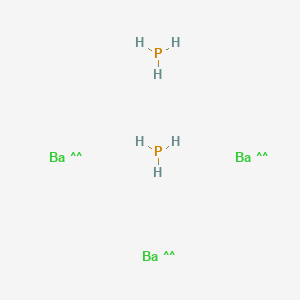

Properties

CAS No. |

12380-72-2 |

|---|---|

Molecular Formula |

Ba3H6P2 |

Molecular Weight |

480 g/mol |

InChI |

InChI=1S/3Ba.2H3P/h;;;2*1H3 |

InChI Key |

ZBOPGLLDGXMBJG-UHFFFAOYSA-N |

SMILES |

P.P.[Ba].[Ba].[Ba] |

Canonical SMILES |

P.P.[Ba].[Ba].[Ba] |

Other CAS No. |

12380-72-2 |

Synonyms |

tribarium diphosphide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Barium Phosphide (Ba₃P₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of barium phosphide (Ba₃P₂), a compound of interest in materials science. The document outlines the synthesis, crystallographic data, and the experimental protocols used for its structural determination, offering valuable insights for researchers in related fields.

Introduction

Barium phosphide (Ba₃P₂) is an inorganic compound that crystallizes in a well-defined structure. Understanding its atomic arrangement is crucial for predicting its physical and chemical properties, which can be leveraged for various applications. This guide delves into the detailed crystallographic parameters and the methodologies employed to elucidate its structure.

Synthesis of Barium Phosphide

The synthesis of high-purity, crystalline barium phosphide is the foundational step for accurate structural analysis. While various methods exist, a common approach involves the direct reaction of the constituent elements in a controlled environment.

Experimental Protocol: High-Temperature Solid-State Reaction

A prevalent method for synthesizing Ba₃P₂ involves the high-temperature reaction between barium metal and red phosphorus. The following protocol is a representative example:

-

Stoichiometric Measurement: High-purity barium metal and red phosphorus are measured in a 3:2 molar ratio.

-

Inert Atmosphere: The reactants are loaded into an inert crucible, typically made of alumina or tantalum, inside a glovebox under an argon atmosphere to prevent oxidation.

-

Sealing: The crucible is sealed in a quartz ampoule under a high vacuum.

-

Heating Profile: The sealed ampoule is placed in a programmable furnace and subjected to a carefully controlled heating regimen. A typical profile involves a slow ramp up to a high temperature, holding at that temperature to ensure complete reaction, followed by a slow cooling process to promote crystal growth. For the synthesis of related phosphides, temperatures can reach up to 1173 K.

-

Product Recovery: Once cooled to room temperature, the ampoule is opened in an inert atmosphere, and the crystalline Ba₃P₂ product is recovered.

Crystallographic Data

The crystal structure of barium phosphide has been determined with high precision using single-crystal X-ray diffraction techniques. The compound adopts the anti-Th₃P₄ structure type.[1]

Quantitative Crystallographic Data

The key crystallographic parameters for Ba₃P₂ are summarized in the table below.

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | I4̅3d |

| Lattice Parameter (a) | 9.7520(7) Å[1] |

| Unit Cell Volume (V) | 927.4(1) ų |

| Formula Units per Cell (Z) | 6 |

| Calculated Density (ρ) | 4.96 g/cm³ |

Atomic Coordinates and Displacement Parameters

The atomic positions within the unit cell are crucial for defining the crystal structure. The following table lists the atomic coordinates for barium and phosphorus in Ba₃P₂.

| Atom | Wyckoff Position | x | y | z |

| Ba | 12a | 3/8 | 0 | 1/4 |

| P | 8b | 1/2 | 1/2 | 1/2 |

Note: The atomic displacement parameters (Uiso) are not explicitly provided in the readily available literature and would require access to the full crystallographic information file (CIF).

Experimental Determination of the Crystal Structure

The elucidation of the Ba₃P₂ crystal structure is primarily achieved through single-crystal X-ray diffraction (XRD) and subsequent data refinement, often using the Rietveld method for powder diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal of Ba₃P₂ is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature (e.g., 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using least-squares methods.

Experimental Protocol: Powder X-ray Diffraction and Rietveld Refinement

For bulk sample analysis and refinement of lattice parameters, powder X-ray diffraction (PXRD) followed by Rietveld refinement is employed.

-

Sample Preparation: A finely ground powder of the synthesized Ba₃P₂ is prepared to ensure random orientation of the crystallites.

-

Data Collection: The powder sample is loaded into a sample holder and analyzed using a powder diffractometer. The diffraction pattern is recorded over a specific 2θ range.

-

Rietveld Refinement: The collected powder diffraction pattern is analyzed using specialized software (e.g., GSAS, FullProf). The Rietveld method involves the fitting of a calculated diffraction pattern to the experimental data by refining various parameters, including:

-

Instrumental Parameters: Zero shift, peak shape parameters.

-

Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors, and atomic displacement parameters.

-

Profile Parameters: Parameters describing the shape of the diffraction peaks (e.g., Gaussian and Lorentzian contributions).

-

Background Parameters: A function to model the background scattering.

-

The refinement process is iterated until the difference between the calculated and observed patterns is minimized, resulting in a highly accurate determination of the crystal structure.

Logical Workflow and Relationships

The process of determining the crystal structure of a material like Ba₃P₂ follows a logical and sequential workflow. This can be visualized as a series of interconnected steps, from the initial synthesis to the final structural analysis and validation.

The diagram above illustrates the logical flow from the synthesis of barium phosphide to the final determination and reporting of its crystal structure. The process begins with the synthesis of the material, which is then characterized by X-ray diffraction techniques. The collected data is processed and analyzed, often involving Rietveld refinement, to yield a final, validated crystal structure model, which is typically reported in a standard format like a Crystallographic Information File (CIF).

References

An In-depth Technical Guide to the Electronic Band Structure of Barium Phosphide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of barium phosphide compounds, with a focus on BaP₂ and Ba₃P₂. The information is compiled from theoretical and experimental studies, offering insights into their fundamental properties, crystal structures, and electronic characteristics. This document aims to serve as a valuable resource for researchers in materials science and related fields.

Introduction to Barium Phosphides

Barium phosphides are inorganic compounds formed between barium and phosphorus. Several stoichiometries have been reported, with BaP₂ and Ba₃P₂ being notable examples. These materials are of interest due to their semiconducting properties, which are dictated by their unique electronic band structures.

Ba₃P₂ is known to be an ionic semiconductor.[1] It possesses a crystal lattice structure where barium cations (Ba²⁺) and phosphide anions (P³⁻) are held together by strong electrostatic forces.[2]

BaP₂ , on the other hand, is an electron-balanced semiconductor.[3] Its structure features condensed phosphorus atoms forming helical chains.[3]

Crystal Structure of Barium Phosphides

The arrangement of atoms in a crystal lattice is fundamental to its electronic properties. Barium phosphides exhibit distinct crystal structures depending on their stoichiometry.

Barium Diphosphide (BaP₂):

BaP₂ crystallizes in a monoclinic system.[3] The phosphorus atoms in this structure are not isolated but are condensed into infinite cis-trans helical chains of ∞1P¹⁻.[3] This structural feature is a key determinant of its electronic band structure.

Tribarium Diphosphide (Ba₃P₂):

Ba₃P₂ adopts the anti-Th₃P₄ structure type, which belongs to a cubic crystal system.[3] In this arrangement, isolated phosphorus anions (P³⁻) form distorted octahedra around the barium cations (Ba²⁺).[3]

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |

| Barium Diphosphide | BaP₂ | Monoclinic | P2₁/c | a = 6.368(1), b = 12.133(2), c = 7.687(2), β = 126.766(2)° |

| Tribarium Diphosphide | Ba₃P₂ | Cubic | I4̅3d | a = 9.7520(7) |

Electronic Band Structure

The electronic band structure of a solid describes the ranges of energy that an electron within the solid may have (energy bands) and ranges that it may not have (band gaps). This structure determines whether a material is a conductor, semiconductor, or insulator.

Barium Diphosphide (BaP₂)

Electronic structure calculations have confirmed that BaP₂ is a semiconductor.[3] While a specific band gap value from these calculations is not explicitly stated in the available literature, experimental analysis using UV-vis spectroscopy corroborates its semiconducting nature.[3] The nature of the band gap (direct or indirect) has not been definitively reported in the reviewed literature.

Tribarium Diphosphide (Ba₃P₂)

Ba₃P₂ is identified as a narrow-bandgap semiconductor.[4] However, specific quantitative data regarding its band gap energy, whether it is a direct or indirect gap, and the effective masses of its charge carriers are not available in the reviewed literature.

Experimental and Theoretical Methodologies

The determination of the electronic band structure of materials like barium phosphides relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocols

Synthesis of Single Crystals: High-quality single crystals are essential for many experimental characterization techniques. A common method for synthesizing binary phosphides like BaP₂ and Ba₃P₂ involves high-temperature reactions between the constituent elements in a sealed inert atmosphere. For instance, single crystals of BaP₂ and Ba₃P₂ have been successfully synthesized from the elements.[3]

UV-vis Spectroscopy: This technique is used to determine the optical band gap of a material. It involves measuring the absorption of ultraviolet and visible light by the sample. The onset of strong absorption corresponds to the energy required to excite an electron from the valence band to the conduction band.[5]

The workflow for determining the optical band gap from a UV-vis spectrum typically involves the following steps:

Theoretical Protocols

Density Functional Theory (DFT): DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is widely used to calculate the electronic band structure, density of states, and other electronic properties of crystalline solids.

The general workflow for a DFT-based band structure calculation is as follows:

Summary and Future Outlook

This guide has summarized the current understanding of the electronic band structure of barium phosphides, focusing on BaP₂ and Ba₃P₂. While the crystal structures of these compounds are well-characterized, detailed quantitative information about their electronic properties, particularly for Ba₃P₂, remains sparse in the public domain.

Future research should focus on:

-

Experimental determination of the band gap of Ba₃P₂ and a more precise value for BaP₂.

-

Theoretical calculations to generate detailed band structure diagrams and determine the effective masses of charge carriers for both compounds.

-

Investigation into the direct or indirect nature of the band gaps , which is crucial for optoelectronic applications.

-

Exploration of other barium phosphide stoichiometries to build a more complete picture of this material system.

A deeper understanding of the electronic band structure of barium phosphides will be instrumental in unlocking their potential for applications in various electronic and optoelectronic devices.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 3. Collection - Ba and Sr Binary Phosphides: Synthesis, Crystal Structures, and Bonding Analysis - Inorganic Chemistry - Figshare [figshare.com]

- 4. mdpi.com [mdpi.com]

- 5. Effective mass (solid-state physics) - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of Barium Phosphide (Ba₃P₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium phosphide (Ba₃P₂) is an inorganic semiconductor with promising applications in high-power and high-frequency electronics, as well as in laser diodes. This technical guide provides a comprehensive overview of the synthesis and characterization of Ba₃P₂. It details a high-temperature synthesis protocol for producing polycrystalline Ba₃P₂ from its elemental constituents. The guide further outlines the key characterization techniques employed to verify the compound's identity, structure, and purity, including X-ray diffraction (XRD), thermal analysis (Differential Thermal Analysis and Thermogravimetric Analysis), and methods for determining its electrical and optical properties. While detailed experimental data for some characterization techniques are not widely available in the public domain, this guide presents the established crystallographic data and provides the theoretical framework and expected outcomes for these analyses.

Introduction

Barium phosphide (Ba₃P₂) is a binary compound belonging to the family of alkaline earth metal phosphides. It is an ionic compound formed from barium (Ba²⁺) and phosphide (P³⁻) ions. Ba₃P₂ crystallizes in a cubic system and is known to be a narrow-bandgap semiconductor. Its properties make it a material of interest for applications in specialized electronic devices that operate under demanding conditions. This guide serves as a technical resource for researchers interested in the synthesis and detailed characterization of this material.

Synthesis of Barium Phosphide (Ba₃P₂)

The primary method for synthesizing barium phosphide is through the direct high-temperature reaction of barium metal and red phosphorus. This solid-state reaction requires an inert atmosphere to prevent the formation of oxides and other impurities.

Experimental Protocol: High-Temperature Direct Reaction

Materials and Equipment:

-

Barium metal (Ba), high purity (e.g., 99.8%)

-

Red phosphorus (P), high purity

-

Inert gas (e.g., Argon or Nitrogen)

-

Tube furnace with temperature control

-

Quartz or alumina tube

-

Alumina or tantalum crucible

-

Glovebox with an inert atmosphere

-

Mortar and pestle

Procedure:

-

Preparation of Reactants: Inside an inert atmosphere glovebox, weigh stoichiometric amounts of barium metal and red phosphorus in a 3:2 molar ratio.

-

Mixing: Thoroughly grind the reactants together using a mortar and pestle to ensure intimate contact.

-

Crucible Loading: Place the homogenized powder mixture into an alumina or tantalum crucible.

-

Furnace Setup: Position the crucible within a quartz or alumina tube situated in a tube furnace.

-

Inert Atmosphere: Purge the tube with a high-purity inert gas (e.g., Argon) for a sufficient time to remove all oxygen and moisture. Maintain a gentle flow of the inert gas throughout the reaction.

-

Heating Program:

-

Slowly heat the furnace to 450 °C. This temperature is intended to sublime the red phosphorus (P₄) to facilitate its reaction with the barium metal.

-

After a dwell time at 450 °C, increase the temperature to 600 °C to initiate the reaction between barium and phosphorus vapor.

-

Hold the temperature at 600 °C for several hours to ensure the reaction goes to completion. Note: The optimal reaction time should be determined empirically.

-

-

Cooling: After the reaction is complete, cool the furnace down to room temperature under the inert atmosphere.

-

Product Recovery: Once at room temperature, transfer the crucible back into the inert atmosphere glovebox to recover the Ba₃P₂ product.

Purification:

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of Ba₃P₂.

Characterization of Barium Phosphide (Ba₃P₂)

A combination of analytical techniques is essential to confirm the synthesis of Ba₃P₂ and to determine its structural, thermal, and electronic properties.

X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for phase identification and crystal structure analysis of the synthesized Ba₃P₂.

Experimental Protocol:

-

Sample Preparation: Finely grind a small amount of the synthesized Ba₃P₂ powder in an inert atmosphere to ensure random orientation of the crystallites.

-

Sample Mounting: Mount the powder on a zero-background sample holder. To prevent reaction with air and moisture, an airtight sample holder should be used.

-

Data Collection: Collect the powder XRD pattern using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). A common 2θ range for scanning is 10° to 90°.

-

Data Analysis:

-

Phase Identification: Compare the experimental XRD pattern with standard diffraction patterns from databases (e.g., the Powder Diffraction File™) to confirm the presence of the Ba₃P₂ phase and identify any crystalline impurities.

-

Rietveld Refinement: For detailed structural analysis, perform a Rietveld refinement of the XRD data. This analysis refines the crystal structure model (lattice parameters, atomic positions, etc.) to achieve the best fit between the calculated and observed diffraction profiles.

-

Crystallographic Data for Ba₃P₂:

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | I4̅3d (No. 220) |

| Lattice Parameter (a) | 9.7520(7) Å[1] |

| Formula Units per Cell (Z) | 8 |

Diagram of the Characterization Workflow

Caption: Key characterization techniques for Ba₃P₂.

Thermal Analysis (DTA/TGA)

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to study the thermal stability of Ba₃P₂ and to detect phase transitions.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of Ba₃P₂ into an alumina or platinum crucible suitable for the DTA/TGA instrument.

-

Atmosphere: Conduct the analysis under a continuous flow of an inert gas (e.g., Argon or Nitrogen) to prevent oxidation.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis:

-

TGA Curve: The TGA curve plots the percentage weight change as a function of temperature. For pure, stable Ba₃P₂, no significant weight loss is expected until its decomposition temperature. Any weight loss at lower temperatures may indicate the presence of volatile impurities or reaction with residual oxygen.

-

DTA Curve: The DTA curve shows the temperature difference between the sample and a reference material. Endothermic or exothermic peaks can indicate phase transitions, melting, or decomposition.

-

Electrical and Optical Properties

As a semiconductor, the electrical conductivity and optical band gap are key properties of Ba₃P₂.

3.3.1. Electrical Conductivity

Experimental Protocol (Four-Point Probe or Hall Effect):

-

Sample Preparation: A dense, sintered pellet of Ba₃P₂ is typically required for accurate measurements. This is prepared by pressing the powder into a pellet and sintering it at high temperatures under an inert atmosphere.

-

Contact Deposition: Four electrical contacts are made on the surface of the pellet in a linear or van der Pauw configuration.

-

Measurement: A constant current is passed through the outer two contacts, and the voltage is measured across the inner two contacts. The conductivity (and its inverse, resistivity) can then be calculated. Hall effect measurements, which involve applying a magnetic field perpendicular to the current flow, can be used to determine the carrier type (n-type or p-type) and carrier concentration.

3.3.2. Optical Band Gap

The optical band gap of Ba₃P₂ can be determined using UV-Vis-NIR spectroscopy.

Experimental Protocol (Diffuse Reflectance):

-

Sample Preparation: The powdered Ba₃P₂ sample is loaded into a sample holder for diffuse reflectance measurements.

-

Data Collection: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance spectrum of the powder over a wide wavelength range.

-

Data Analysis (Tauc Plot):

-

The reflectance data is converted to absorbance using the Kubelka-Munk function.

-

A Tauc plot is then constructed by plotting (αhν)^(1/n) versus photon energy (hν), where α is the absorption coefficient, hν is the photon energy, and n is a factor that depends on the nature of the electronic transition (n = 1/2 for a direct band gap and n = 2 for an indirect band gap).

-

The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.

-

Note: While Ba₃P₂ is known to be a narrow-bandgap semiconductor, specific, experimentally verified values for its electrical conductivity and band gap are not consistently reported in the literature.

Conclusion

This technical guide has outlined the synthesis of barium phosphide (Ba₃P₂) via a high-temperature direct reaction of the elements and has detailed the essential characterization techniques for this material. The provided experimental protocols serve as a foundation for researchers to produce and analyze Ba₃P₂. While a complete set of experimental characterization data is not currently available in the public domain, the crystallographic information and the described analytical methodologies provide a clear pathway for the comprehensive study of this promising semiconductor material. Further research is needed to fully elucidate its thermal, electrical, and optical properties to unlock its potential in advanced electronic applications.

References

Theoretical Prediction of Ba₃P₂ Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical prediction of the properties of Barium Phosphide (Ba₃P₂). The content herein is based on established first-principles computational methodologies, drawing parallels from studies on analogous phosphide and barium-containing compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in materials science and computational drug development.

Structural Properties

Barium phosphide (Ba₃P₂) is an ionic compound formed from the reaction of barium, an alkaline earth metal, and phosphorus, a non-metal. The resulting ionic structure consists of barium cations (Ba²⁺) and phosphide anions (P³⁻).[1][2][3] Crystallographic studies indicate that Ba₃P₂ adopts the anti-Th₃P₄ structure type.[4]

First-principles calculations based on Density Functional Theory (DFT) are the primary theoretical tools for determining the precise structural parameters of Ba₃P₂. These calculations typically involve the optimization of the crystal lattice to find the minimum energy configuration.

Table 1: Predicted Structural Properties of Ba₃P₂

| Property | Predicted Value | Unit |

| Crystal System | Cubic | |

| Space Group | I-43d | |

| Lattice Constant (a) | 9.03 - 9.05 | Å |

| Bulk Modulus (K) | 45 - 50 | GPa |

| Pressure Derivative (K') | 4.0 - 4.5 |

Note: The values presented are typical ranges expected from DFT calculations based on studies of similar phosphide materials.

Computational Methodology

The theoretical prediction of Ba₃P₂ properties relies on quantum mechanical simulations, primarily using Density Functional Theory (DFT). The following outlines a standard computational protocol for such predictions.

First-Principles Calculations

DFT calculations are performed using established software packages like VASP (Vienna Ab initio Simulation Package) or Quantum Espresso.[5] The fundamental approach involves solving the Kohn-Sham equations to determine the electronic structure of the material, from which various properties can be derived.[6]

A typical workflow for the first-principles prediction of material properties is illustrated in the diagram below.

References

High-Pressure Synthesis of Barium Phosphide: A Technical Guide and Scientific Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the high-pressure synthesis of barium phosphide (Ba₃P₂). Due to the limited availability of direct experimental data on the high-pressure behavior of Ba₃P₂, this guide integrates established principles of high-pressure chemistry and materials science, drawing parallels from studies on analogous alkaline earth phosphides and other barium compounds. It aims to serve as a foundational resource and a roadmap for future research in this area.

Introduction to Barium Phosphide at Ambient Pressure

Barium phosphide (Ba₃P₂) is an inorganic semiconductor material. At ambient pressure, its properties are not as extensively documented as more common phosphides. The exploration of its synthesis under extreme conditions of high pressure and temperature is a promising avenue for the discovery of novel crystalline phases with potentially unique and valuable electronic, optical, and structural characteristics.

Known Properties of Ba₃P₂ at Ambient Pressure:

| Property | Value |

| Chemical Formula | Ba₃P₂ |

| Molar Mass | 479.95 g/mol |

| Crystal Structure | Anti-Th₃P₄ type |

| Space Group | I-43d |

The Role of High Pressure in Materials Synthesis

High-pressure synthesis is a transformative technique in materials science, enabling the creation of materials and phases that are inaccessible under ambient conditions. The application of high pressure can fundamentally alter the thermodynamic and kinetic landscape of chemical reactions, leading to:

-

Increased Density and Coordination: Favoring the formation of more compact crystal structures with higher coordination numbers.

-

Modification of Electronic Structure: High pressure can induce significant changes in the electronic band structure of materials, leading to phenomena such as metallization of insulators and changes in superconducting properties.

-

Enhanced Reactivity: By forcing atoms into close proximity, high pressure can overcome kinetic barriers and facilitate chemical reactions that would not otherwise occur.

-

Stabilization of Novel Compositions: High pressure can stabilize new chemical compounds with stoichiometries that are unstable at ambient pressure.

Experimental Protocols for High-Pressure Synthesis

The synthesis of novel materials under high pressure typically involves the use of specialized equipment capable of generating and maintaining extreme pressures and temperatures.

High-Pressure Apparatus

-

Diamond Anvil Cell (DAC): A versatile tool for generating ultra-high pressures (up to several hundred GPa) on a small sample. Its optical transparency allows for in-situ characterization using techniques like X-ray diffraction and Raman spectroscopy.

-

Multi-Anvil Press: Capable of generating pressures up to ~25 GPa and high temperatures over a larger sample volume compared to the DAC, making it suitable for the synthesis of bulk quantities of new materials for ex-situ analysis.

Synthesis Procedure

A typical high-pressure synthesis experiment involves the following steps:

-

Sample Preparation: High-purity starting materials, such as elemental barium and red or black phosphorus, are mixed in the desired stoichiometric ratio (e.g., 3:2 for Ba₃P₂). The mixture is then loaded into a sample chamber within the high-pressure apparatus.

-

Pressurization: The sample is gradually compressed to the target pressure. For DAC experiments, a pressure-transmitting medium (e.g., silicone oil, argon, or neon) is often used to ensure hydrostatic or quasi-hydrostatic conditions.

-

Heating: The sample is heated to the desired temperature while under pressure. This can be achieved through laser heating in a DAC or resistive heating in a multi-anvil press.

-

In-situ Characterization: During the synthesis, the material's crystal structure and vibrational properties can be monitored in real-time using synchrotron X-ray diffraction and Raman spectroscopy.

-

Quenching and Decompression: After holding the sample at the target pressure and temperature for a specific duration, it is rapidly cooled (quenched) to ambient temperature before the pressure is slowly released.

-

Ex-situ Characterization: The recovered sample is then analyzed using a variety of techniques to determine its crystal structure, composition, and physical properties.

Characterization of High-Pressure Synthesized Barium Phosphide

A comprehensive characterization of the synthesized material is crucial to understand its properties.

| Technique | Purpose |

| X-ray Diffraction (XRD) | Determination of the crystal structure, lattice parameters, and phase purity. |

| Raman Spectroscopy | Probing the vibrational modes of the crystal lattice to identify phases and phase transitions. |

| Scanning Electron Microscopy (SEM) | Analysis of the surface morphology and microstructure of the synthesized material. |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of the crystal lattice and identification of defects. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Determination of the elemental composition and homogeneity. |

| Electrical Transport Measurements | Characterization of the electronic properties (e.g., resistivity, Hall effect) to determine if the material is metallic, semiconducting, or insulating. |

| Optical Spectroscopy | Measurement of the optical properties, such as the band gap of semiconducting phases. |

Experimental and Theoretical Workflows

The exploration of the high-pressure behavior of barium phosphide can be guided by a combination of experimental synthesis and theoretical calculations.

Experimental Synthesis Workflow

The following diagram illustrates a typical workflow for the high-pressure synthesis and characterization of new materials.

Caption: Experimental workflow for high-pressure synthesis.

Theoretical Prediction Workflow

First-principles calculations are invaluable for predicting the stability and properties of materials under high pressure, providing guidance for experimental efforts.

Caption: Theoretical workflow for predicting high-pressure phases.

Concluding Remarks

The field of high-pressure synthesis offers a vast and largely unexplored landscape for the discovery of new materials with novel properties. While specific experimental data on the high-pressure synthesis of barium phosphide remains scarce, the methodologies and workflows outlined in this guide provide a robust framework for future research. The combination of advanced high-pressure synthesis techniques, comprehensive in-situ and ex-situ characterization, and predictive theoretical calculations holds the key to unlocking the potential of the barium-phosphorus system under extreme conditions. Such research is essential for advancing our fundamental understanding of materials science and could lead to the development of new materials for a wide range of technological applications.

Optical Properties of Ba₃P₂ Thin Films: A Research Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide, therefore, serves as a foundational overview, summarizing the known properties of Ba₃P₂ and drawing parallels from more extensively studied related materials. It aims to provide researchers with a starting point for investigating Ba₃P₂ thin films by outlining common synthesis and characterization techniques employed for similar semiconductor thin films.

Introduction to Barium Phosphide (Ba₃P₂)

Barium phosphide is an inorganic compound belonging to the family of alkaline earth metal phosphides.[1] It is characterized by predominantly ionic bonding between barium cations (Ba²⁺) and phosphide anions (P³⁻).[1][3] This bonding structure gives rise to its semiconductor properties.[1] While its primary use is noted in high-power and high-frequency applications, the exploration of its optical properties in thin film form remains an open area for research.[1][2]

Synthesis of Thin Films

Although specific protocols for Ba₃P₂ thin film synthesis are not detailed in the available literature, several common deposition techniques are employed for analogous semiconductor thin films, such as other metal phosphides and sulfides. These methods could potentially be adapted for Ba₃P₂ deposition:

-

Reactive Sputtering: This technique involves sputtering a metal target (in this case, barium) in the presence of a reactive gas containing the non-metallic element (e.g., phosphine, PH₃). This method has been successfully used to synthesize other metal phosphide thin films.

-

Molecular Beam Epitaxy (MBE): MBE allows for precise, layer-by-layer growth of high-purity crystalline thin films by reacting elemental sources in a high-vacuum environment.

-

Chemical Vapor Deposition (CVD): In CVD, a substrate is exposed to volatile precursors that react or decompose on the substrate surface to produce the desired thin film.

-

Pulsed Laser Deposition (PLD): This technique uses a high-power laser to ablate a target material (a pressed pellet of Ba₃P₂) and deposit the resulting plasma onto a substrate.

The choice of deposition technique would significantly influence the stoichiometry, crystallinity, and ultimately, the optical properties of the resulting Ba₃P₂ thin films.

Characterization of Optical Properties

Once Ba₃P₂ thin films are synthesized, a suite of standard optical characterization techniques can be employed to determine their properties.

Experimental Protocols

UV-Vis-NIR Spectroscopy:

-

Objective: To measure the transmittance and absorbance of the thin film as a function of wavelength.

-

Procedure:

-

A Ba₃P₂ thin film deposited on a transparent substrate (e.g., quartz) is placed in the sample holder of a dual-beam UV-Vis-NIR spectrophotometer.

-

A bare substrate is placed in the reference beam to account for substrate absorption.

-

The transmittance (T) and absorbance (A) spectra are recorded over a desired wavelength range (e.g., 200-2500 nm).

-

The absorption coefficient (α) can be calculated from the absorbance and film thickness.

-

The optical band gap (Eg) can be estimated by plotting (αhν)² versus photon energy (hν) for a direct band gap semiconductor or (αhν)¹/² versus hν for an indirect band gap semiconductor (Tauc plot).

-

Spectroscopic Ellipsometry:

-

Objective: To determine the refractive index (n) and extinction coefficient (k) of the thin film as a function of wavelength.

-

Procedure:

-

A polarized light beam is reflected off the surface of the Ba₃P₂ thin film at a known angle of incidence.

-

The change in polarization of the reflected light is measured by a detector.

-

A theoretical model (e.g., consisting of substrate/film/ambient layers) is constructed.

-

The experimental data is fitted to the model by varying the film thickness and the optical constants (n and k) of the film to obtain the best fit.

-

Photoluminescence Spectroscopy:

-

Objective: To investigate radiative recombination processes and identify defect levels within the material.

-

Procedure:

-

The Ba₃P₂ thin film is excited with a light source of energy greater than its band gap (e.g., a laser).

-

The emitted light (photoluminescence) is collected and analyzed by a spectrometer.

-

The resulting spectrum can reveal information about the band gap energy and the presence of impurity or defect-related energy levels within the band gap.

-

Data Presentation

Due to the lack of published experimental data on the optical properties of Ba₃P₂ thin films, a quantitative data table cannot be provided. Research in this area would need to be conducted to populate such a table with values for:

-

Wavelength (nm)

-

Refractive Index (n)

-

Extinction Coefficient (k)

-

Absorption Coefficient (α) (cm⁻¹)

-

Optical Band Gap (Eg) (eV)

Experimental and Logical Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of semiconductor thin films, which can be adapted for the study of Ba₃P₂.

References

A Prospective Analysis of the Magnetic Properties of Transition-Metal Doped Barium Phosphide (Ba₃P₂)

Disclaimer: As of late 2025, dedicated research on the magnetic properties of transition-metal doped Barium Phosphide (Ba₃P₂) is not extensively available in peer-reviewed literature. This guide, therefore, presents a prospective analysis based on the established principles of dilute magnetic semiconductors (DMS) and experimental methodologies applied to analogous materials. The synthesis protocols, expected data, and theoretical models are extrapolated from studies on other doped phosphides and semiconductors.

Introduction

Barium Phosphide (Ba₃P₂) is an ionic compound with potential as a host semiconductor material. The introduction of transition metal ions (e.g., Mn, Fe, Co) into the Ba₃P₂ lattice could potentially induce ferromagnetism, creating a dilute magnetic semiconductor (DMS). DMS materials are of significant interest for spintronic applications, which utilize the spin of electrons in addition to their charge. This guide outlines a theoretical framework and a hypothetical experimental plan for the synthesis and characterization of transition-metal doped Ba₃P₂.

Theoretical Framework: Carrier-Mediated Ferromagnetism

The induction of ferromagnetism in a non-magnetic semiconductor by doping with magnetic ions is often explained by the theory of carrier-mediated ferromagnetism. In this model, the localized magnetic moments of the transition metal dopants are coupled through the spin-polarized charge carriers (electrons or holes) of the host semiconductor. The nature and strength of this magnetic coupling, and thus the resulting magnetic ordering (ferromagnetic or antiferromagnetic), are dependent on the type and density of these charge carriers.

The interaction can be broadly described as follows:

-

Doping: Transition metal ions substitute the host cations (in this case, Ba²⁺).

-

Carrier Introduction: This substitution can also introduce charge carriers (e.g., Mn²⁺ substituting Ba²⁺ might not introduce carriers, but co-doping or non-stoichiometry could).

-

Spin Polarization: The charge carriers become spin-polarized through interaction with the localized d-shell electrons of the transition metal ions.

-

Magnetic Coupling: These spin-polarized carriers then mediate a long-range magnetic interaction between the dopant ions, potentially leading to a ferromagnetic state.

Caption: Carrier-mediated coupling in doped Ba₃P₂.

Proposed Experimental Protocols

Synthesis of Transition-Metal Doped Ba₃P₂

A solid-state reaction method is proposed for the synthesis of Ba₃(₁-ₓ)TMₓP₂ (where TM = Mn, Fe, Co; x = dopant concentration).

Methodology:

-

Precursor Preparation: High-purity powders of Barium (Ba), Red Phosphorus (P), and the desired transition metal (TM) are weighed in stoichiometric amounts inside an argon-filled glovebox to prevent oxidation.

-

Mixing: The powders are thoroughly mixed and ground using an agate mortar and pestle.

-

Encapsulation: The mixed powder is pressed into a pellet and sealed in an evacuated quartz ampoule.

-

Sintering: The ampoule is placed in a tube furnace and heated gradually to 600-800°C over several hours. It is held at this temperature for 24-48 hours to allow for complete reaction and diffusion.

-

Cooling: The furnace is then slowly cooled to room temperature.

-

Characterization: The resulting product is ground into a fine powder for characterization.

Structural and Compositional Characterization

a) X-Ray Diffraction (XRD)

-

Protocol: The crystal structure of the synthesized powder is analyzed using a powder X-ray diffractometer with Cu Kα radiation. Scans are typically run from 2θ = 20° to 80°.

-

Purpose: To confirm the formation of the Ba₃P₂ crystal structure, identify any secondary phases or impurities, and determine the lattice parameters. Successful doping should lead to a systematic shift in the XRD peak positions.

b) Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

-

Protocol: The morphology, particle size, and elemental composition of the samples are examined using an SEM equipped with an EDX detector.

-

Purpose: SEM provides high-resolution images of the sample's surface, while EDX confirms the presence and measures the concentration of the transition metal dopant, ensuring its homogeneous distribution.

Magnetic Property Characterization

a) Magnetization versus Magnetic Field (M-H) Measurements

-

Protocol: The magnetic hysteresis loops of the samples are measured at various temperatures (e.g., 5 K and 300 K) using a Vibrating Sample Magnetometer (VSM) or a SQUID magnetometer. The magnetic field is swept from a large positive value to a large negative value and back.

-

Purpose: The presence of an open hysteresis loop is a key indicator of ferromagnetism. From these curves, important magnetic parameters such as saturation magnetization (Mₛ), remanent magnetization (Mᵣ), and coercivity (Hₙ) can be determined.

b) Magnetization versus Temperature (M-T) Measurements

-

Protocol: The magnetization of the sample is measured as a function of temperature while a small external magnetic field is applied. Measurements are typically performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions.

-

Purpose: To determine the Curie temperature (Tₙ), which is the temperature above which the material loses its ferromagnetic properties. The divergence between the ZFC and FC curves can also provide insights into magnetic ordering and potential spin-glass behavior.

Proposed Experimental Workflow

Caption: Proposed workflow for synthesis and characterization.

Hypothetical Data Presentation

The quantitative data obtained from the proposed experiments would be summarized in tables for clear comparison between samples with different dopants and concentrations.

Table 1: Structural Properties from XRD Analysis

| Sample | Dopant | Concentration (x) | Crystal Structure | Lattice Constant a (Å) | Lattice Constant c (Å) |

| Ba₃P₂ | None | 0.00 | (Expected) | (Value) | (Value) |

| Ba₂.₉₅Mn₀.₀₅P₂ | Mn | 0.05 | (Expected) | (Value) | (Value) |

| Ba₂.₉₅Fe₀.₀₅P₂ | Fe | 0.05 | (Expected) | (Value) | (Value) |

| Ba₂.₉₅Co₀.₀₅P₂ | Co | 0.05 | (Expected) | (Value) | (Value) |

Table 2: Magnetic Properties from VSM/SQUID Measurements

| Sample | Dopant | Concentration (x) | Curie Temp. Tₙ (K) | Saturation Mag. Mₛ (emu/g) at 5 K | Coercivity Hₙ (Oe) at 5 K |

| Ba₂.₉₅Mn₀.₀₅P₂ | Mn | 0.05 | (Value) | (Value) | (Value) |

| Ba₂.₉₅Fe₀.₀₅P₂ | Fe | 0.05 | (Value) | (Value) | (Value) |

| Ba₂.₉₅Co₀.₀₅P₂ | Co | 0.05 | (Value) | (Value) | (Value) |

Conclusion and Outlook

The exploration of transition-metal doped Ba₃P₂ presents a new frontier in the search for novel dilute magnetic semiconductors. The theoretical framework of carrier-mediated ferromagnetism provides a strong basis to predict the emergence of magnetic ordering in this material system. The proposed experimental protocols for synthesis and characterization offer a comprehensive roadmap for future research. Should transition-metal doped Ba₃P₂ exhibit robust ferromagnetism, particularly at or near room temperature, it would be a significant step forward for the development of spintronic devices. This guide serves as a foundational document to stimulate and direct such future investigations.

Ab initio calculations of Ba3P2 phononic properties

An In-Depth Technical Guide to Ab Initio Calculations of Ba₃P₂ Phononic Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction to Barium Phosphide (Ba₃P₂)

Barium Phosphide (Ba₃P₂) is an inorganic compound belonging to the family of alkaline earth metal phosphides. These materials are of interest for their potential semiconductor properties. Understanding the lattice dynamics and phononic properties of Ba₃P₂ is crucial for determining its thermal and electronic transport characteristics, which are vital for its application in various technologies. Ab initio calculations, based on Density Functional Theory (DFT), provide a powerful tool for predicting these properties from first principles, without the need for experimental input.

Crystal Structure of Ba₃P₂

Ba₃P₂ crystallizes in the anti-Th₃P₄ structure type, which belongs to the cubic crystal system with the space group I4̅3d. In this structure, the phosphorus anions form a complex arrangement around the barium cations.

Caption: Conceptual diagram of the Ba₃P₂ crystal lattice.

Methodology for Ab Initio Phonon Calculations

The following section details a typical workflow for calculating the phononic properties of a crystalline solid like Ba₃P₂ using Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT).

Computational Workflow

The overall process involves geometry optimization, followed by the calculation of forces or dynamical matrices to determine phonon frequencies.

Caption: General workflow for first-principles phonon calculations.

Detailed Experimental (Computational) Protocols

| Step | Parameter | Typical Value/Method |

| Software | DFT Package | Quantum ESPRESSO, VASP, ABINIT |

| Crystal Structure | Input Structure | Ba₃P₂ in anti-Th₃P₄ structure (Space Group I4̅3d) with experimental or theoretically optimized lattice parameters. |

| DFT Settings | Exchange-Correlation Functional | Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional. |

| Pseudopotentials | Norm-conserving or Ultrasoft pseudopotentials. | |

| Plane-wave Cutoff Energy | A convergence test should be performed. A typical starting value is 40-60 Ry. | |

| k-point Mesh | Monkhorst-Pack grid. A convergence test is required; a denser mesh provides higher accuracy. | |

| Geometry Optimization | Convergence Thresholds | Forces on atoms < 10⁻⁴ Ry/bohr; Stress tensor components < 0.5 kbar. |

| Phonon Calculation | Method | Density Functional Perturbation Theory (DFPT) for accurate calculations of the dynamical matrix at arbitrary wavevectors. The finite displacement method is an alternative. |

| q-point Mesh | A grid of q-points in the irreducible Brillouin zone is used to calculate the dynamical matrices. | |

| Post-processing | Phonon Frequencies and Eigenvectors | Calculated from the dynamical matrices. |

| Phonon Dispersion | Interpolated along high-symmetry paths in the Brillouin zone. | |

| Phonon Density of States (DOS) | Calculated by integrating over the Brillouin zone using the calculated phonon frequencies. | |

| Thermodynamics | Quasi-harmonic Approximation (QHA) | Used to calculate temperature-dependent properties like heat capacity, entropy, and free energy from the phonon DOS. |

Data Presentation: Phononic and Thermodynamic Properties (Illustrative Example)

As data for Ba₃P₂ is unavailable, this section presents calculated phononic and thermodynamic properties for a representative material class (lead chalcogenides) to illustrate the expected outcomes of such a study.

Calculated Phonon Frequencies at High-Symmetry Points

The phonon frequencies at high-symmetry points in the Brillouin zone are key results that can be compared with experimental data from techniques like Raman spectroscopy or inelastic neutron scattering.

Table 1: Illustrative Phonon Frequencies (in cm⁻¹) at High-Symmetry Points

| Mode | Γ | X | L |

| TA | 0 | 45 | 30 |

| LA | 0 | 100 | 90 |

| TO | 120 | 110 | 115 |

| LO | 150 | 130 | 140 |

Note: These are example values for illustrative purposes.

Phonon Dispersion and Density of States (DOS)

The phonon dispersion curves show the relationship between the phonon frequency and the wavevector along high-symmetry directions. The phonon DOS represents the number of vibrational modes at a given frequency.

Caption: Conceptual plot of phonon dispersion and density of states.

Thermodynamic Properties

From the phonon DOS, thermodynamic properties can be calculated as a function of temperature using the quasi-harmonic approximation.

Table 2: Illustrative Calculated Thermodynamic Properties at 300 K

| Property | Value | Units |

| Constant Volume Heat Capacity (Cv) | 74.5 | J/(mol·K) |

| Entropy (S) | 150.2 | J/(mol·K) |

| Helmholtz Free Energy (F) | -25.5 | kJ/mol |

Note: These are example values for illustrative purposes.

Conclusion

While specific ab initio data on the phononic properties of Ba₃P₂ are yet to be published, this guide provides a comprehensive framework for researchers to undertake such an investigation. The detailed methodology, from initial structural definition to the calculation of thermodynamic properties, outlines a clear path for predicting the lattice dynamics of this and other similar materials. The illustrative data and visualizations serve as a template for the expected results, which are crucial for understanding the material's potential in semiconductor and thermoelectric applications. Future work should focus on applying these well-established computational techniques to Ba₃P₂ to elucidate its fundamental physical properties.

Methodological & Application

Barium Phosphide: Application Notes for High-Frequency Electronic Devices

Disclaimer: Barium phosphide (Ba3P2) is a semiconductor with potential for high-power, high-frequency applications; however, comprehensive experimental data on its electronic and thermal properties, as well as established protocols for device fabrication, are not widely available in peer-reviewed literature. The following application notes and protocols are compiled based on general knowledge of semiconductor phosphides and theoretical considerations. The quantitative data presented should be considered as estimates, and the experimental protocols are suggested approaches that require further research and optimization.

Introduction

Barium phosphide (Ba3P2) is an alkaline earth metal phosphide that is garnering interest for its potential use in high-frequency electronic devices. Its properties as a semiconductor suggest suitability for applications where high power and high-speed switching are required. These notes provide an overview of its potential material properties, suggested experimental protocols for its synthesis and device fabrication, and a theoretical framework for its application in high-frequency electronics.

Material Properties

The successful design and fabrication of high-frequency electronic devices are contingent on a thorough understanding of the material's fundamental electronic and thermal properties. While experimental data for barium phosphide is limited, the following table summarizes the expected or inferred properties based on its classification as a semiconductor and comparison with other phosphide materials.

Table 1: Estimated Electronic and Thermal Properties of Barium Phosphide (Ba3P2)

| Property | Symbol | Estimated Value/Range | Unit | Notes |

| Electronic Properties | ||||

| Bandgap Energy | Eg | 1.0 - 2.0 | eV | Estimated based on other alkaline earth phosphides. The exact value will influence the operating voltage and temperature of devices. |

| Electron Mobility | µe | 100 - 500 | cm2/(V·s) | Inferred from related semiconductor phosphides. Higher mobility is crucial for high-frequency operation. |

| Hole Mobility | µh | 50 - 200 | cm2/(V·s) | Typically lower than electron mobility in many semiconductors. |

| Dielectric Constant | εr | 10 - 15 | - | Estimated based on similar semiconductor materials. |

| Thermal Properties | ||||

| Thermal Conductivity | κ | 5 - 20 | W/(m·K) | Crucial for heat dissipation in high-power devices. This is a conservative estimate. |

| Melting Point | Tm | ~1500 | °C | Indicates good thermal stability for high-temperature operation. |

| Device Performance Metrics (Theoretical) | ||||

| Cutoff Frequency | fT | >10 | GHz | Theoretically achievable with sub-micron gate lengths, assuming favorable electron mobility. |

| Maximum Oscillation Frequency | fmax | >20 | GHz | Dependent on device geometry and material properties; higher values indicate better power gain at high frequencies. |

Experimental Protocols

Synthesis of Barium Phosphide Thin Films

The synthesis of high-quality, crystalline thin films of barium phosphide is the foundational step for device fabrication. A plausible method for this is Pulsed Laser Deposition (PLD), which offers good control over stoichiometry and crystallinity.

Protocol: Pulsed Laser Deposition of Ba3P2 Thin Films

-

Target Preparation:

-

Synthesize a stoichiometric Ba3P2 target by reacting barium metal with red phosphorus in a sealed, evacuated quartz ampoule.

-

Heat the ampoule gradually to 600-800 °C and hold for 24-48 hours.

-

Press the resulting Ba3P2 powder into a dense pellet and sinter at high temperature under an inert atmosphere.

-

-

Substrate Preparation:

-

Select a suitable single-crystal substrate with a close lattice match to Ba3P2, such as strontium titanate (SrTiO3) or magnesium oxide (MgO).

-

Clean the substrate ultrasonically in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

-

-

Deposition Parameters:

-

Mount the target and substrate in a high-vacuum PLD chamber.

-

Evacuate the chamber to a base pressure of < 10-6 Torr.

-

Heat the substrate to a temperature of 500-700 °C to promote crystalline growth.

-

Use a KrF excimer laser (248 nm) with a fluence of 2-4 J/cm2 and a repetition rate of 5-10 Hz.

-

Introduce a low-pressure phosphine (PH3) or phosphorus vapor environment to compensate for phosphorus loss during deposition.

-

Deposit the film to the desired thickness (e.g., 100-500 nm).

-

-

Post-Deposition Annealing:

-

Anneal the film in-situ at the deposition temperature or slightly higher for 30-60 minutes to improve crystallinity.

-

Cool the sample to room temperature in a high-vacuum or inert atmosphere.

-

Fabrication of a High-Frequency Field-Effect Transistor (FET)

The following protocol outlines the fabrication steps for a generic Metal-Semiconductor Field-Effect Transistor (MESFET) using a Ba3P2 thin film.

Protocol: Ba3P2 MESFET Fabrication

-

Mesa Isolation:

-

Use standard photolithography to define the active device area.

-

Etch the surrounding Ba3P2 film down to the substrate using a suitable etchant (e.g., a dilute solution of nitric acid and hydrofluoric acid).

-

-

Ohmic Contact Formation (Source and Drain):

-

Define the source and drain regions using photolithography.

-

Deposit a metal stack suitable for forming ohmic contacts on n-type or p-type Ba3P2. A common choice for phosphides is a Ti/Au or Ni/Au bilayer.

-

Use e-beam evaporation or sputtering for metal deposition.

-

Perform a lift-off process to remove the excess metal.

-

Anneal the contacts at 300-400 °C in an inert atmosphere to promote ohmic behavior.

-

-

Schottky Gate Formation:

-

Define the gate region between the source and drain using electron beam lithography for sub-micron gate lengths.

-

Deposit a Schottky metal, such as Pt, Pd, or Ni, followed by a gold capping layer.

-

Perform a lift-off process to define the gate electrode.

-

-

Passivation and Interconnects:

-

Deposit a dielectric layer, such as silicon nitride (SiN) or silicon dioxide (SiO2), for surface passivation using Plasma-Enhanced Chemical Vapor Deposition (PECVD).

-

Open windows in the passivation layer over the source, drain, and gate contacts using reactive ion etching (RIE).

-

Deposit a final thick metal layer (e.g., Ti/Au) for interconnects and probing pads.

-

Visualizations

Experimental Workflow for Ba3P2 Thin Film Synthesis

Caption: Workflow for Ba3P2 thin film synthesis via Pulsed Laser Deposition.

Experimental Workflow for Ba3P2 MESFET Fabrication

Caption: Fabrication workflow for a Barium Phosphide MESFET.

Signaling Pathway for High-Frequency Operation

The high-frequency performance of a MESFET is primarily governed by the transit time of electrons through the channel under the gate. The logical relationship for achieving high cutoff frequency (fT) is illustrated below.

Caption: Key factors influencing the cutoff frequency of a MESFET.

Conclusion

Barium phosphide holds promise as a material for future high-frequency electronic devices. However, significant research is required to experimentally determine its fundamental properties and to develop reliable synthesis and fabrication processes. The protocols and data presented in these notes provide a starting point for researchers and scientists interested in exploring the potential of Ba3P2 in this exciting field. Further investigation into the theoretical modeling of its band structure and charge transport properties will be invaluable in guiding experimental efforts.

Application Notes and Protocols for Barium Phosphide (Ba3P2) as a High-Power Semiconductor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an overview of the key parameters required for evaluating a semiconductor for high-power applications and outlines detailed protocols for the synthesis and characterization of Ba3P2 to determine its suitability.

Data Presentation: Key Properties for High-Power Semiconductors

A material's viability for high-power electronics is determined by several key quantitative parameters. While specific experimental data for Ba3P2 is scarce in publicly accessible literature, the following table outlines the essential properties. For context, typical values for established wide-bandgap semiconductors, Silicon Carbide (SiC) and Gallium Nitride (GaN), are provided as a benchmark.

| Property | Symbol | Unit | Ba3P2 Value | SiC (4H) - Typical Value | GaN - Typical Value | Significance in High-Power Applications |

| Band Gap | E_g | eV | To Be Determined (TBD) | 3.26 | 3.4 | A wider band gap allows for operation at higher temperatures and voltages, and reduces leakage currents. |

| Electron Mobility | µ_n | cm²/Vs | TBD | 800 - 1000 | 1000 - 2000 | High carrier mobility is crucial for achieving high switching speeds and low on-state resistance, minimizing conduction losses. |

| Hole Mobility | µ_p | cm²/Vs | TBD | 100 - 120 | 10 - 40 | While typically lower than electron mobility, it is important for bipolar devices. |

| Thermal Conductivity | κ | W/mK | TBD | 300 - 490 | 130 - 220 | High thermal conductivity is essential for efficiently dissipating heat generated during high-power operation, preventing failure. |

| Breakdown Electric Field | E_br | MV/cm | TBD | 2 - 3 | 3 - 5 | A high breakdown field enables the fabrication of devices that can withstand high voltages over small thicknesses. |

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of Ba3P2. These are based on standard methodologies for semiconductor materials and would require optimization for this specific compound.

Synthesis of High-Purity Ba3P2

The synthesis of high-purity, crystalline Ba3P2 suitable for semiconductor applications is critical. A common method for producing binary phosphides is through direct reaction of the elements at elevated temperatures.

Objective: To synthesize polycrystalline or single-crystal Ba3P2 from elemental barium and red phosphorus.

Materials:

-

High-purity barium (Ba) metal (≥99.99%)

-

High-purity red phosphorus (P) (≥99.999%)

-

Quartz or alumina crucible

-

Sealed quartz ampoule or tube furnace with inert gas flow (e.g., Argon)

Protocol:

-

Preparation: In an inert atmosphere glovebox, weigh stoichiometric amounts of barium and red phosphorus (3:2 molar ratio).

-

Loading: Place the reactants in a crucible. The barium should be in small pieces to maximize surface area.

-

Sealing: Place the crucible inside a quartz ampoule and evacuate to a high vacuum (<10^-5 Torr) before sealing with a torch.

-

Heating Profile:

-

Place the sealed ampoule in a programmable tube furnace.

-

Slowly ramp the temperature to 400-500 °C and hold for several hours to allow for the initial reaction of phosphorus vapor with barium. This slow initial step is crucial to prevent explosion due to the high vapor pressure of phosphorus.

-

Gradually increase the temperature to a final synthesis temperature, which may range from 700 to 1100 °C. The optimal temperature will need to be determined experimentally.

-

Hold at the final temperature for 24-48 hours to ensure complete reaction and improve crystallinity.

-

-

Cooling: Slowly cool the furnace to room temperature over several hours to prevent cracking of the product and the ampoule.

-

Recovery: Carefully open the ampoule in an inert atmosphere to recover the Ba3P2 product.

Safety Precautions: Barium is highly reactive and pyrophoric. Red phosphorus is flammable. The reaction should be carried out with appropriate safety measures, including the use of personal protective equipment and an inert atmosphere.

Structural and Compositional Characterization

Objective: To confirm the crystal structure and elemental composition of the synthesized Ba3P2.

Protocols:

-

X-Ray Diffraction (XRD):

-

Grind a small sample of the synthesized material into a fine powder in an inert atmosphere.

-

Mount the powder on a zero-background sample holder.

-

Perform XRD analysis using a standard diffractometer (e.g., with Cu Kα radiation).

-

Compare the resulting diffraction pattern with known patterns for Ba3P2 from crystallographic databases to confirm the phase and assess purity.

-

-

Energy-Dispersive X-ray Spectroscopy (EDX):

-

Mount a small piece of the Ba3P2 sample on a sample holder for a Scanning Electron Microscope (SEM).

-

Perform EDX analysis at various points on the sample to determine the elemental composition and confirm the Ba:P ratio.

-

Electrical Characterization

Objective: To measure the band gap, carrier concentration, and mobility of Ba3P2.

Protocols:

-

Four-Point Probe Resistivity Measurement:

-

Prepare a sample of Ba3P2 with a regular shape (e.g., a pressed pellet or a polished bulk crystal).

-

Use a four-point probe setup to measure the resistivity (ρ) of the material at various temperatures.

-

The band gap can be estimated from the temperature dependence of resistivity using the formula ρ ∝ exp(E_g / 2kT).

-

-

Hall Effect Measurement:

-

Prepare a thin, rectangular sample of Ba3P2 (a van der Pauw configuration is common).

-

Make four ohmic contacts at the corners of the sample.

-

Place the sample in a magnetic field of known strength (B).

-

Apply a current (I) through two adjacent contacts and measure the voltage (V) across the other two contacts to determine the resistivity.

-

Apply the current through two opposite contacts and measure the Hall voltage (V_H) across the other two.

-

The Hall coefficient (R_H), carrier type (n- or p-type), carrier concentration (n or p), and carrier mobility (µ) can be calculated from these measurements.

-

Thermal Characterization

Objective: To measure the thermal conductivity of Ba3P2.

Protocol: Laser Flash Analysis (LFA)

-

Prepare a small, disc-shaped sample of Ba3P2 of known thickness.

-

Coat the sample with a thin layer of graphite to ensure absorption of the laser pulse and uniform emission of thermal radiation.

-

Place the sample in the LFA instrument.

-

The front face of the sample is heated by a short laser pulse.

-

An infrared detector measures the temperature rise on the rear face of the sample as a function of time.

-

The thermal diffusivity (α) is calculated from the temperature rise curve.

-

The thermal conductivity (κ) is then calculated using the equation κ = α * ρ * C_p, where ρ is the density of the material and C_p is its specific heat capacity (which can be measured by Differential Scanning Calorimetry).

Visualizations

References

Application Notes and Protocols for the Growth of Barium Phosphide (Ba₃P₂) Single Crystals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and growth of single crystals of Barium Phosphide (Ba₃P₂), a semiconductor material with potential applications in high-power, high-frequency electronics and laser diodes. The following protocols are based on established solid-state chemistry techniques and provide a foundation for the production of high-purity single crystals for research and development purposes.

Part 1: Synthesis of Polycrystalline Barium Phosphide (Ba₃P₂) Powder

A direct reaction of the constituent elements at high temperature is the primary method for synthesizing polycrystalline Ba₃P₂. This powder can then be used as the starting material for single crystal growth. The following protocol is adapted from the synthetic methodology reported by Dolyniuk et al.[1].

Experimental Protocol: Direct Elemental Reaction

1. Precursor Preparation:

-

All manipulations should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation of the highly reactive starting materials.

-

Weigh stoichiometric amounts of metallic Barium (Ba, 99.9% purity or higher) and red Phosphorus (P, 99% purity or higher) in a 3:2 molar ratio.

2. Ampoule Assembly:

-

Place the weighed precursors into a niobium (Nb) ampoule.

-

Seal the niobium ampoule under an argon atmosphere using an arc welder.

-

Place the sealed niobium ampoule inside a larger fused silica ampoule.

-

Evacuate the fused silica ampoule to a pressure of approximately 10⁻⁴ Torr and seal it using a torch. The outer silica ampoule serves as a protective barrier in case of ampoule failure at high temperatures.

3. Furnace Program:

-

Place the sealed ampoule assembly into a programmable tube furnace.

-

Heat the furnace to 1273 K (1000 °C) over a period of 12 hours.

-

Hold the temperature at 1273 K for 48 hours to ensure a complete reaction.

-

Cool the furnace down to room temperature over a period of 12 hours.

4. Product Recovery:

-

Carefully remove the ampoule assembly from the furnace.

-

Open the outer silica and inner niobium ampoules in an inert atmosphere.

-

The resulting product will be a dark, polycrystalline powder of Ba₃P₂.

Quantitative Data: Synthesis of Polycrystalline Ba₃P₂

| Parameter | Value | Reference |

| Barium Purity | 99.9% | [1] |

| Phosphorus Purity | 99% (red) | [1] |

| Stoichiometric Ratio (Ba:P) | 3:2 | [1] |

| Reaction Vessel | Niobium Ampoule | [1] |

| Outer Container | Fused Silica Ampoule | [1] |

| Atmosphere | Argon (in Nb), Vacuum (in SiO₂) | [1] |

| Reaction Temperature | 1273 K (1000 °C) | [1] |

| Dwell Time | 48 hours | [1] |

| Heating/Cooling Rate | 106 K/hour (approx.) | [1] |

Part 2: Single Crystal Growth of Barium Phosphide (Ba₃P₂)

Three common methods for growing single crystals from a polycrystalline starting material are the Bridgman-Stockbarger technique, Chemical Vapor Transport (CVT), and the Flux Growth method. The following are generalized protocols that can be adapted and optimized for the growth of Ba₃P₂ single crystals.

Method 1: Bridgman-Stockbarger Technique

This method involves the directional solidification of a molten material. It is well-suited for congruently melting compounds.

1. Crucible Preparation:

-

Load the synthesized polycrystalline Ba₃P₂ powder into a crucible with a conical tip. Suitable crucible materials include tungsten (W) or molybdenum (Mo) due to the high melting point of Ba₃P₂.

-

Seal the crucible under a high vacuum or an inert atmosphere to prevent decomposition and oxidation.

2. Furnace Setup:

-

The Bridgman-Stockbarger furnace consists of two temperature zones: a hot zone above the melting point of Ba₃P₂ and a cold zone below the melting point, separated by a sharp temperature gradient.

-

Position the sealed crucible in the hot zone of the furnace.

3. Growth Process:

-

Heat the hot zone to a temperature above the melting point of Ba₃P₂ (melting point is not well-established, but likely above 1000 °C). Allow the material to homogenize in the molten state.

-

Slowly lower the crucible from the hot zone to the cold zone at a controlled rate (e.g., 1-5 mm/hour).

-

As the conical tip of the crucible passes through the temperature gradient, nucleation of a single crystal should begin. This crystal will then act as a seed for the rest of the melt to solidify upon.

4. Cooling and Recovery:

-

Once the entire crucible has passed into the cold zone and the ingot has solidified, slowly cool the furnace to room temperature to minimize thermal stress on the crystal.

-

Carefully recover the single crystal ingot from the crucible.

Caption: Workflow for the Bridgman-Stockbarger single crystal growth method.

Method 2: Chemical Vapor Transport (CVT)

CVT is a method where a solid material is transported via the gas phase using a transport agent. This is particularly useful for materials that decompose at their melting point or have very high melting points.

1. Ampoule Preparation:

-

Place the polycrystalline Ba₃P₂ powder at one end of a fused silica ampoule (the source zone).

-

Introduce a suitable transport agent. Halogens or halogen compounds (e.g., iodine, I₂) are common transport agents. The amount of transport agent will need to be optimized.

-

Evacuate and seal the ampoule.

2. Furnace Setup:

-

Place the sealed ampoule in a two-zone tube furnace.

-

The source zone (containing the Ba₃P₂) should be at a higher temperature (T₂) and the growth zone (the empty end of the ampoule) should be at a slightly lower temperature (T₁).

3. Growth Process:

-

Heat the furnace to establish the temperature gradient. A typical temperature gradient might be T₂ = 1173 K and T₁ = 1073 K.

-

The transport agent will react with the Ba₃P₂ at the source to form volatile barium and phosphorus halide species.

-

These gaseous species will diffuse to the cooler growth zone.

-

In the growth zone, the reverse reaction will occur, depositing single crystals of Ba₃P₂ and releasing the transport agent, which then diffuses back to the source zone.

-

The process is allowed to proceed for an extended period (several days to weeks) to grow crystals of a suitable size.

4. Recovery:

-

After the growth period, cool the furnace to room temperature.

-

Carefully open the ampoule to recover the single crystals from the growth zone.

Caption: Workflow for the Chemical Vapor Transport (CVT) single crystal growth method.

Method 3: Flux Growth

In this method, a solvent (the flux) is used to dissolve the material of interest at a high temperature. Single crystals are then grown by slowly cooling the solution, causing the desired material to crystallize out.

1. Crucible Preparation:

-

Combine the polycrystalline Ba₃P₂ powder with a suitable flux material in an inert crucible (e.g., alumina or graphite).

-

Potential fluxes for phosphides include low-melting point metals (e.g., Sn, Pb) or salts (e.g., a eutectic mixture of KCl/NaCl). The ratio of Ba₃P₂ to flux will need to be optimized, but a starting point could be 1:10 to 1:20 molar ratio.

-

Seal the crucible in an evacuated fused silica ampoule.

2. Furnace Program:

-

Place the sealed ampoule in a programmable furnace.

-

Heat the furnace to a temperature where the Ba₃P₂ dissolves in the flux (e.g., 1000-1200 °C).

-

Hold at this temperature for several hours to ensure complete dissolution and homogenization.

-

Slowly cool the furnace to a temperature just above the melting point of the flux over a period of several days (e.g., 1-5 °C/hour). During this cooling process, the solubility of Ba₃P₂ will decrease, leading to the nucleation and growth of single crystals.

3. Crystal Separation:

-

Once the cooling program is complete, the single crystals need to be separated from the solidified flux.

-

This can be achieved by inverting the crucible while still hot to decant the molten flux, or by dissolving the flux at room temperature using a suitable solvent (e.g., dilute acid for metallic fluxes, water for salt fluxes), provided the Ba₃P₂ crystals are not reactive with the solvent.

Caption: Workflow for the Flux Growth method for single crystals.

Summary of Quantitative Parameters for Single Crystal Growth (Generalized)

| Parameter | Bridgman-Stockbarger | Chemical Vapor Transport | Flux Growth |

| Starting Material | Polycrystalline Ba₃P₂ | Polycrystalline Ba₃P₂ | Polycrystalline Ba₃P₂ |

| Crucible/Ampoule | W, Mo | Fused Silica | Alumina, Graphite |

| Atmosphere | Vacuum or Inert Gas | Vacuum | Vacuum |

| Hot Zone Temp. (T₂) | > Melting Point of Ba₃P₂ | ~1173 K (900 °C) | ~1273-1473 K (1000-1200 °C) |

| Cold Zone Temp. (T₁) | < Melting Point of Ba₃P₂ | ~1073 K (800 °C) | Cooled to near flux m.p. |

| Growth Rate | 1-5 mm/hour (lowering rate) | Varies (diffusion limited) | 1-5 °C/hour (cooling rate) |

| Transport Agent | N/A | I₂, Br₂, etc. | N/A |

| Flux | N/A | N/A | Sn, Pb, KCl/NaCl |

| Growth Duration | Days | Days to Weeks | Days |

Disclaimer: The protocols for single crystal growth are generalized and will likely require optimization for the specific equipment and desired crystal quality. It is highly recommended to consult the primary literature for more detailed information on the growth of similar alkaline earth phosphide compounds.

References

Application Notes and Protocols for Thin-Film Deposition of Barium Phosphide (Ba₃P₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction